molecular formula C10H11N3 B013572 N,N-dimethylquinoxalin-2-amine CAS No. 35552-76-2

N,N-dimethylquinoxalin-2-amine

Cat. No.: B013572
CAS No.: 35552-76-2
M. Wt: 173.21 g/mol
InChI Key: ZOWBRYALCDNHPV-UHFFFAOYSA-N
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Description

N,N-Dimethylquinoxalin-2-amine is a heterocyclic compound featuring a quinoxaline core with a dimethylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylquinoxalin-2-amine typically involves the condensation of 2-nitroaniline with dimethylamine under reducing conditions. One common method includes the reduction of 2-nitroaniline to 2-aminophenylamine, followed by the reaction with dimethylamine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems can facilitate large-scale synthesis, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylquinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with functional groups such as hydroxyl, amino, and alkyl groups, which can further be utilized in the synthesis of more complex molecules .

Scientific Research Applications

N,N-Dimethylquinoxalin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of N,N-dimethylquinoxalin-2-amine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, such as tyrosine kinases, by binding to their active sites. Additionally, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and enhances its utility in synthetic chemistry .

Properties

IUPAC Name

N,N-dimethylquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13(2)10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWBRYALCDNHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325900
Record name N,N-dimethylquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35552-76-2
Record name NSC521688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dimethylquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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